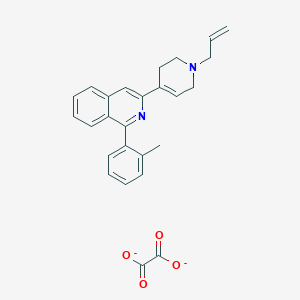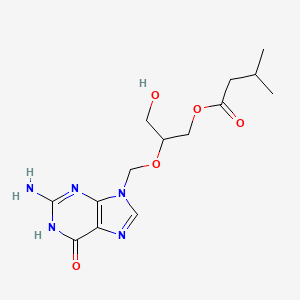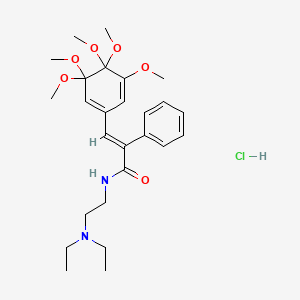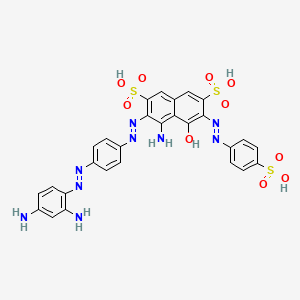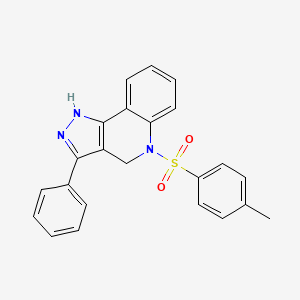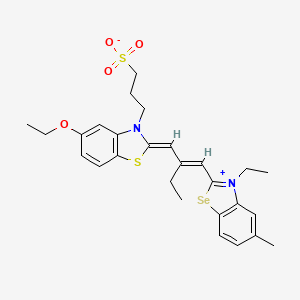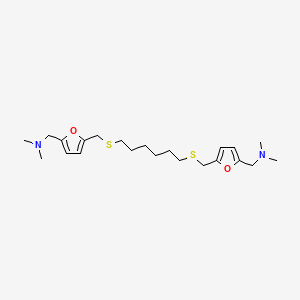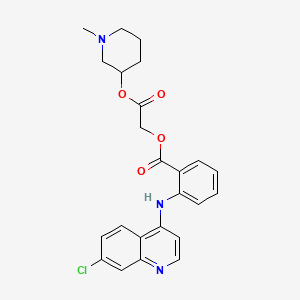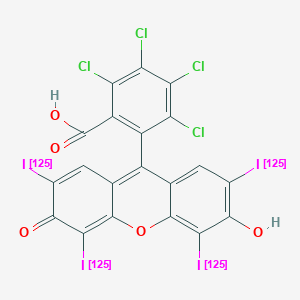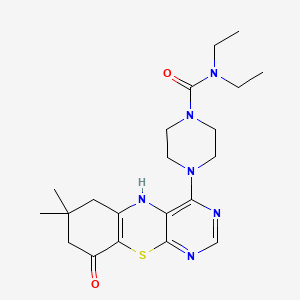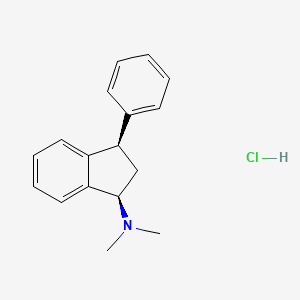
Dimefadane hydrochloride, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimefadane hydrochloride, cis- is a chemical compound with the molecular formula C17H19NClH It is known for its unique stereochemistry, being the cis-isomer of Dimefadane hydrochloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimefadane hydrochloride, cis- typically involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the cis-isomer. The process often includes:
Starting Materials: The synthesis begins with the selection of suitable aromatic amines and alkyl halides.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Temperature and Solvent: The reaction is usually conducted at elevated temperatures (around 80-100°C) in a polar solvent like ethanol or methanol.
Purification: The product is purified using recrystallization or chromatography techniques to obtain the pure cis-isomer.
Industrial Production Methods
In an industrial setting, the production of Dimefadane hydrochloride, cis- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process is scaled up from laboratory methods, with careful control of temperature, pressure, and reaction time to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimefadane hydrochloride, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: N-oxides of Dimefadane hydrochloride, cis-.
Reduction: Corresponding amines.
Substitution: Hydroxyl or alkoxy derivatives.
Aplicaciones Científicas De Investigación
Dimefadane hydrochloride, cis- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Dimefadane hydrochloride, cis- involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Dimefadane hydrochloride, cis- can be compared with other similar compounds, such as:
Dimefadane hydrochloride, trans-: The trans-isomer of Dimefadane hydrochloride, which has different stereochemistry and potentially different biological activities.
Cisplatin: Another cis-isomer compound used in chemotherapy, known for its distinct mechanism of action and applications.
Diltiazem hydrochloride: A cardiovascular drug with similar structural features but different pharmacological effects.
The uniqueness of Dimefadane hydrochloride, cis- lies in its specific stereochemistry, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
86946-41-0 |
|---|---|
Fórmula molecular |
C17H20ClN |
Peso molecular |
273.8 g/mol |
Nombre IUPAC |
(1R,3R)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c1-18(2)17-12-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17;/h3-11,16-17H,12H2,1-2H3;1H/t16-,17-;/m1./s1 |
Clave InChI |
XLFKPSXGNJGVCH-GBNZRNLASA-N |
SMILES isomérico |
CN(C)[C@@H]1C[C@@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl |
SMILES canónico |
CN(C)C1CC(C2=CC=CC=C12)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


